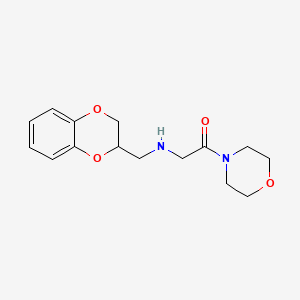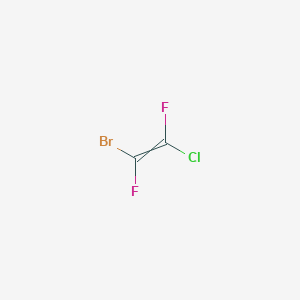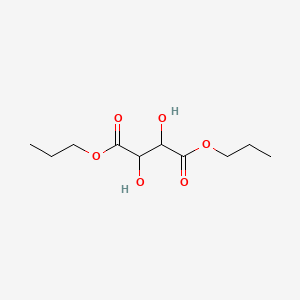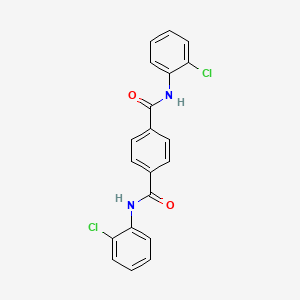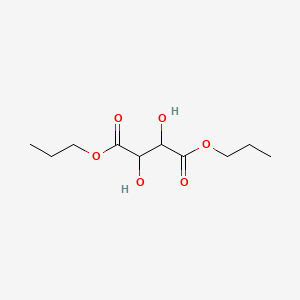
Dipropyl tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl tartrate is a diester of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. It is a chiral molecule with two chiral centers, leading to multiple stereoisomeric forms. This compound is widely used in asymmetric synthesis, particularly as a chiral auxiliary or ligand in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Dipropyl tartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield propionic acid and tartaric acid derivatives, while reduction can produce propanol and other alcohols.
科学的研究の応用
Dipropyl tartrate has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: this compound is used in the production of agrochemicals and other fine chemicals where chirality is crucial.
作用機序
The mechanism by which dipropyl tartrate exerts its effects is primarily through its role as a chiral ligand. In asymmetric synthesis, it forms complexes with metal catalysts, such as titanium isopropoxide, to induce chirality in the resulting products. This chiral induction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.
類似化合物との比較
Similar Compounds
Diisopropyl tartrate: Another diester of tartaric acid, commonly used in similar applications as dipropyl tartrate.
Diethyl tartrate: Used in asymmetric synthesis and as a chiral auxiliary.
Dimethyl tartrate: Also employed in chiral synthesis and other chemical reactions.
Uniqueness
This compound is unique in its specific chiral properties and its ability to form stable complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential. Its versatility and effectiveness in various chemical reactions set it apart from other similar compounds.
特性
CAS番号 |
2217-14-3 |
|---|---|
分子式 |
C10H18O6 |
分子量 |
234.25 g/mol |
IUPAC名 |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChIキー |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)

![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
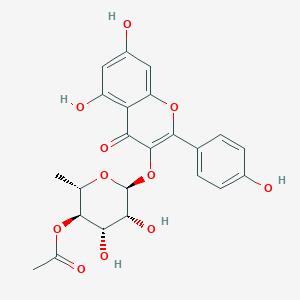
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
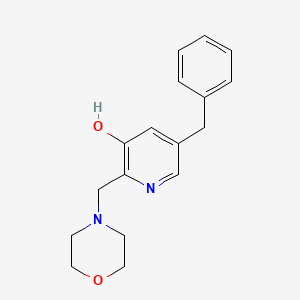
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

